Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate
Overview
Description
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, also known as BMCC, is a versatile organic compound1. It is widely used in scientific research and industrial applications1. The molecular formula of this compound is C13H16O3 and it has a molecular weight of 220.26 g/mol1.
Synthesis Analysis
The specific synthesis process of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is not readily available from the search results. However, it is available for purchase from various chemical suppliers for use in pharmaceutical testing23.Molecular Structure Analysis
The molecular structure of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate is defined by its molecular formula, C13H16O31. Unfortunately, the specific structural details or a visual representation of the molecule is not provided in the search results.
Chemical Reactions Analysis
The specific chemical reactions involving Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate are not detailed in the search results. It is known to be a versatile organic compound used in various scientific research and industrial applications1, but the exact reactions it undergoes in these contexts are not specified.Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate are not detailed in the search results. The molecular formula is C13H16O3 and the molecular weight is 220.26 g/mol1, but other properties such as melting point, boiling point, solubility, and spectral data are not provided.Scientific Research Applications
Cytochrome P450 Enzyme Activity
The study of cytochrome P450 enzymes, particularly P4502C and 3A, involves the oxidation of polycyclic hydrocarbons, which is relevant to understanding the metabolism of various compounds, including benzyl derivatives (Yun, Shimada, & Guengerich, 1992).
Synthesis of Cyclobutanone Derivatives
Efficient routes to synthesize 3-substituted cyclobutanone derivatives, which include compounds like benzyl 3-hydroxy-3-methylcyclobutanecarboxylate, are crucial in organic synthesis and pharmaceutical research (Kabalka & Yao, 2003).
Development of Cyclic Dipeptidyl Ureas
In the field of medicinal chemistry, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which involve benzyl derivatives, is significant for developing new classes of compounds with potential therapeutic applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Base-Induced Ring Cleavage Studies
Research on the base-induced ring cleavage of cyclobutabenzene derivatives, including benzyl variants, aids in understanding reaction mechanisms and stability of carbanions, which are important in synthetic chemistry (Gokhale & Schiess, 1998).
Analogs of Threonine Synthesis
Studies on synthesizing cyclobutyl-containing rigid analogs of threonine, where benzyl 3-hydroxy-3-methylcyclobutanecarboxylate can be a precursor, contribute to understanding the structure and properties of amino acids and their analogs (Feskov, Chernykh, Kondratov, Klyachina, Daniliuc, & Haufe, 2017).
Safety And Hazards
The safety and hazards associated with Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate are not specified in the search results. It is recommended to handle all chemical compounds with appropriate safety measures.
Future Directions
The future directions for the use of Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate are not specified in the search results. Given its versatility in scientific research and industrial applications1, it is likely to continue to be a subject of study and use in various fields.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature or material safety data sheets.
properties
IUPAC Name |
benzyl 3-hydroxy-3-methylcyclobutane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-13(15)7-11(8-13)12(14)16-9-10-5-3-2-4-6-10/h2-6,11,15H,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFVTFZFBYSFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxy-3-methylcyclobutanecarboxylate |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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